2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine
Overview
Description
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand that has gained significant attention in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in asymmetric catalysis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-cyclohexyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or tetrahydrofuran. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as palladium, platinum, and rhodium.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., palladium chloride, platinum chloride) in solvents like dichloromethane or acetonitrile.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with enhanced catalytic properties.
Substituted Derivatives: Modified ligands with different functional groups.
Oxidized or Reduced Pyridine Derivatives: Compounds with altered electronic properties.
Scientific Research Applications
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of scientific research applications, including:
Asymmetric Catalysis: Used as a chiral ligand in various catalytic reactions to produce enantiomerically pure compounds.
Coordination Chemistry: Forms stable complexes with metal ions, which are used in catalysis, material science, and medicinal chemistry.
Biological Studies: Investigated for its potential in drug development and as a probe for studying metal ion interactions in biological systems.
Industrial Applications: Used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other in asymmetric catalysis.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Another ligand with similar coordination properties but different electronic and steric characteristics.
2,6-Bis(pyrazol-3-yl)pyridine: Known for its use in coordination polymers and metal-organic frameworks.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Similar structure but with phenyl groups instead of cyclohexyl groups.
Uniqueness
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its chiral nature and the presence of cyclohexyl groups, which provide distinct steric and electronic properties. These characteristics make it particularly effective in asymmetric catalysis and other applications where chiral recognition is crucial.
Properties
IUPAC Name |
(4S)-4-cyclohexyl-2-[6-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h7,12-13,16-17,20-21H,1-6,8-11,14-15H2/t20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHMEAUZFKZRAH-NHCUHLMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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